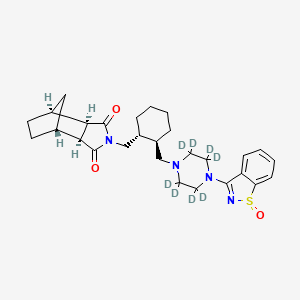
Lurasidone sulfoxide-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lurasidone sulfoxide-d8 is a deuterated derivative of lurasidone sulfoxide, which is a metabolite of lurasidone. Lurasidone is an atypical antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of lurasidone due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lurasidone sulfoxide-d8 typically involves the deuteration of lurasidone sulfoxide. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and are carried out under controlled temperature and pressure to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The reaction is monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium.
Análisis De Reacciones Químicas
Types of Reactions
Lurasidone sulfoxide-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Conversion back to lurasidone.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Lurasidone sulfone-d8.
Reduction: Lurasidone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Lurasidone sulfoxide-d8 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of lurasidone.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of lurasidone.
Drug Development: Used as a reference standard in the development of new antipsychotic drugs.
Biological Studies: Understanding the interaction of lurasidone with biological targets and its effects on cellular pathways.
Mecanismo De Acción
Lurasidone sulfoxide-d8, like lurasidone, exerts its effects primarily through antagonism of dopamine D₂ and serotonin 5-HT₂A receptors . It also has partial agonist activity at serotonin 5-HT₁A receptors and antagonistic activity at serotonin 5-HT₇ receptors . These interactions modulate neurotransmitter activity in the brain, leading to its antipsychotic effects.
Comparación Con Compuestos Similares
Similar Compounds
Lurasidone: The parent compound, used for treating schizophrenia and bipolar disorder.
Lurasidone sulfoxide: The non-deuterated metabolite of lurasidone.
Other Atypical Antipsychotics: Such as risperidone, olanzapine, and quetiapine.
Uniqueness
Lurasidone sulfoxide-d8 is unique due to its deuterated nature, which provides stability and allows for detailed pharmacokinetic studies. The incorporation of deuterium atoms helps in tracing the metabolic pathways and understanding the drug’s behavior in the body more accurately compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C28H36N4O3S |
|---|---|
Peso molecular |
516.7 g/mol |
Nombre IUPAC |
(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[2,2,3,3,5,5,6,6-octadeuterio-4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C28H36N4O3S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)36(35)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-,36?/m0/s1/i11D2,12D2,13D2,14D2 |
Clave InChI |
MDYJLJKDGQUHSJ-WMRHRWEHSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@@H]5CC[C@@H](C5)[C@H]4C3=O)([2H])[2H])([2H])[2H])C6=NS(=O)C7=CC=CC=C76)([2H])[2H])[2H] |
SMILES canónico |
C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



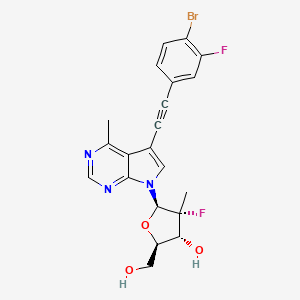
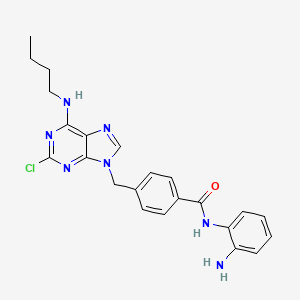
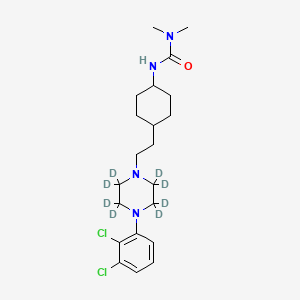
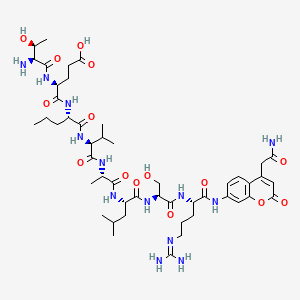
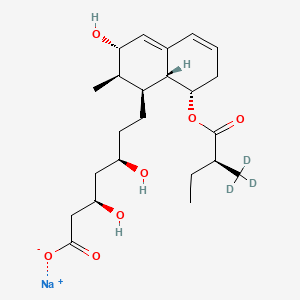
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16E,18R,19S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12418235.png)


![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)

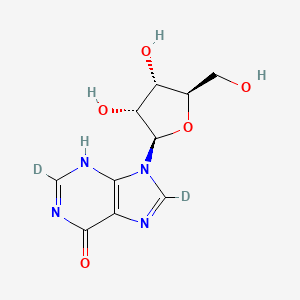
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)
